molecular formula C13H11NO2 B11890320 4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile CAS No. 50743-31-2

4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11890320
CAS No.: 50743-31-2
M. Wt: 213.23 g/mol
InChI Key: UAQVSZRGIZWWLL-UHFFFAOYSA-N
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Description

4-Oxo-6-propyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. A common method includes the condensation of aldehydes with dimedone and malononitrile in the presence of a catalyst. For instance, Fe3O4@SiO2@Propyl–ANDSA has been used as a catalyst in water under reflux conditions . This method is efficient and environmentally friendly, avoiding the use of toxic solvents and providing high yields.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The focus is on maintaining the purity and consistency of the product while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This can modify the chromene ring, potentially altering its biological activity.

    Substitution: Common in organic synthesis, substitution reactions can introduce different substituents to the chromene ring, leading to derivatives with varied properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-3-carboxylic acids, while substitution can produce various chromene derivatives with different functional groups.

Scientific Research Applications

4-Oxo-6-propyl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 4-Oxo-6-propyl-4H-chromene-3-carbonitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.

Biological Activity

4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO2C_{13}H_{11}NO_2 with a molecular weight of approximately 215.24 g/mol. The compound features a benzopyran ring structure, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzopyran compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains and fungi .
  • Anticancer Properties : The compound has been evaluated for its potential in cancer treatment. Certain benzopyran derivatives have been reported to induce apoptosis in cancer cells, inhibiting cell growth and promoting cell death through various mechanisms, including tubulin inhibition .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways, similar to other benzopyran derivatives .
  • Neuroprotective Effects : Some studies suggest that benzopyran compounds can act as cognitive enhancers and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .
  • Receptor Interaction : It can interact with various receptors, altering their activity and leading to downstream effects that contribute to its therapeutic potential .

Case Studies

Several studies have illustrated the biological activity of related compounds:

  • Anticancer Activity : A study on 3-benzyl-7-methoxy-4H-1-benzopyran-4-one showed significant uterotrophic activity, indicating potential use in reproductive health .
  • Antimicrobial Efficacy : Research on pyrimidine-containing 4H-chromen derivatives demonstrated significant inhibitory effects against Xanthomonas axonopodis and Ralstonia solanacearum, showcasing the potential for agricultural applications .
  • Neuroprotective Studies : Compounds similar to 4-Oxo-6-propyl-4H-1-benzopyran have been tested for their ability to protect neuronal cells from oxidative stress, which is critical in neurodegenerative disease contexts .

Data Tables

Biological ActivityRelated CompoundsMechanism
Antimicrobial3-MethylflavoneEnzyme inhibition
Anticancer3-Benzyl derivativesApoptosis induction
Anti-inflammatoryFlavonoid derivativesCOX/LOX inhibition
NeuroprotectivePyrimidine derivativesCognitive enhancement

Properties

CAS No.

50743-31-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-oxo-6-propylchromene-3-carbonitrile

InChI

InChI=1S/C13H11NO2/c1-2-3-9-4-5-12-11(6-9)13(15)10(7-14)8-16-12/h4-6,8H,2-3H2,1H3

InChI Key

UAQVSZRGIZWWLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC=C(C2=O)C#N

Origin of Product

United States

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